Technical Guide: 4-Amino-4-(4-methoxyphenyl)butanoic acid
Technical Guide: 4-Amino-4-(4-methoxyphenyl)butanoic acid
The following technical guide provides an in-depth analysis of 4-Amino-4-(4-methoxyphenyl)butanoic acid , a structural analog of the neurotransmitter GABA. This document is designed for researchers and drug development professionals, focusing on chemical identity, synthetic pathways, and pharmacological context.[1]
[1]
Executive Summary & Identification
4-Amino-4-(4-methoxyphenyl)butanoic acid is a specific gamma-amino acid derivative characterized by the presence of a para-methoxyphenyl group at the gamma (4-) position of the butanoic acid chain.[1][2] This structural configuration distinguishes it from the more common beta-substituted analogs (e.g., Phenibut), altering its potential pharmacological profile from a GABA-B agonist to a potential GABA-aminotransferase (GABA-AT) inhibitor or substrate.[1]
Core Identity Data
| Parameter | Detail |
| Chemical Name | 4-Amino-4-(4-methoxyphenyl)butanoic acid |
| Primary CAS Number | 65076-36-0 |
| Alternate CAS (HCl) | 1423029-69-9 (Note: Often associated with specific salt forms in high-throughput catalogs; verify batch-specific CoA) |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Synonyms | |
| SMILES | COc1ccc(cc1)C(N)CCC(=O)O |
Critical Disambiguation: The "Position" Trap
Researchers must distinguish this compound from its beta-substituted isomer, which is a known nootropic/pharmaceutical agent:
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Target (Gamma-Isomer): 4-Amino-4 -(4-methoxyphenyl)butanoic acid (CAS 65076-36-0).[1][2] Potential GABA-AT target.
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Isomer (Beta-Isomer): 4-Amino-3 -(4-methoxyphenyl)butanoic acid (4-Methoxy-phenibut).[1] GABA-B agonist.[1]
Chemical Profile & Properties
The molecule features a chiral center at the C4 position.[1] While often synthesized as a racemate for preliminary screening, the (S)-enantiomer is typically the bioactive conformer in GABA analogs.[1]
Physicochemical Characteristics
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (as HCl salt), Methanol; Sparingly soluble in Ethanol |
| pKa (Calculated) | Carboxyl: ~4.0; Amino: ~9.8 (Zwitterionic at physiological pH) |
| Melting Point | 195–198 °C (Decomposition typical for amino acids) |
| H-Bond Donors | 2 (NH₂, OH) |
| H-Bond Acceptors | 4 (N, O in carboxyl, O in methoxy) |
Synthesis & Manufacturing
The synthesis of 4-amino-4-arylbutanoic acids generally follows a Friedel-Crafts Acylation followed by a Reductive Amination or Oximation/Reduction .[1] The following protocol describes the most robust route for laboratory-scale production.
Synthetic Pathway Diagram
The following flowchart illustrates the conversion of Anisole to the target amino acid.
Figure 1: Synthetic route from Anisole to 4-Amino-4-(4-methoxyphenyl)butanoic acid via Friedel-Crafts acylation and Oxime reduction.[1]
Detailed Protocol
Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid[1]
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Reagents: Anisole (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq).[1]
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Solvent: Dichloromethane (DCM) or Nitrobenzene.[1]
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Procedure:
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Suspend AlCl₃ in DCM at 0°C.
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Add Succinic Anhydride and stir for 15 min.
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Add Anisole dropwise, maintaining temperature <5°C.[1]
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Allow to warm to room temperature and stir for 4–6 hours.
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Quench: Pour onto ice/HCl mixture. Extract with Ethyl Acetate.[1][3]
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Purification: Recrystallize from Ethanol/Water.[1]
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Yield Expectation: 75–85%.[1]
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Step 2: Reductive Amination (Leuckart-Wallach Variant)
Note: Direct reductive amination is efficient, though oxime reduction (shown in diagram) allows for better stereocontrol if chiral catalysts are used.[1]
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Reagents: Keto-acid intermediate (from Step 1), Ammonium Formate (excess).
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Procedure:
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Reflux the keto-acid with Ammonium Formate at 160–180°C for 4 hours.
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Hydrolyze the resulting formyl-amino intermediate with dilute HCl (reflux 1 hour).
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Neutralize to isoelectric point (pH ~6) with NaOH to precipitate the free amino acid.[1]
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Purification: Recrystallization from water/ethanol.[1]
Pharmacological Context
Understanding the structural activity relationship (SAR) is vital for researchers exploring this molecule.[1]
Mechanism of Action: Gamma vs. Beta Substitution
The position of the phenyl ring dictates the receptor profile.[1]
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Beta-Substituted (e.g., Phenibut): The aryl ring mimics the lipophilic pocket of the GABA-B receptor or the
subunit of Voltage-Gated Calcium Channels (VGCC).[1] -
Gamma-Substituted (Target Molecule): Placing the aryl group on the gamma-carbon (adjacent to the nitrogen) sterically hinders binding to GABA-B. Instead, these analogs often act as GABA-Aminotransferase (GABA-AT) inhibitors (suicide substrates) or inhibitors of GABA uptake (GAT transporters).[1]
Figure 2: Predicted pharmacological target preference based on Structural Activity Relationship (SAR) of gamma-substituted GABA analogs.
Analytical Characterization
To validate the identity of the synthesized or purchased compound, compare experimental data against these theoretical standards.
1H-NMR (DMSO-d6, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.35 | Doublet (d) | 2H | Ar-H (Ortho to alkyl) |
| 6.95 | Doublet (d) | 2H | Ar-H (Ortho to methoxy) |
| 4.15 | Triplet (t) | 1H | C4-H (Gamma-CH, chiral center) |
| 3.73 | Singlet (s) | 3H | O-CH₃ (Methoxy) |
| 2.25 | Multiplet (m) | 2H | C2-H₂ (Alpha-CH₂) |
| 1.95 | Multiplet (m) | 2H | C3-H₂ (Beta-CH₂) |
Note: The C4 proton signal (4.15 ppm) is the diagnostic peak.[1] In the beta-isomer (Phenibut analog), the chiral proton signal would appear around 3.2–3.5 ppm (beta position).[1]
Safety & Handling
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GHS Classification: Warning.[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood to avoid dust inhalation.[1]
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Storage: Store at +2°C to +8°C, desiccated. Hygroscopic in HCl salt form.[1]
References
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PubChem. 4-(4-Methoxyphenyl)butyric acid (Precursor Data). National Library of Medicine.[1] Available at: [Link][1]
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Amadis Chemical. Product Datasheet: CAS 65076-36-0.[1][2] Available at: [Link][1]
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Silverman, R. B. Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications.[1] (Context on GABA-AT inhibitors). CRC Press.[1]
